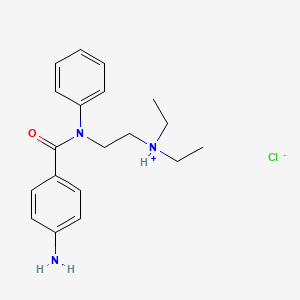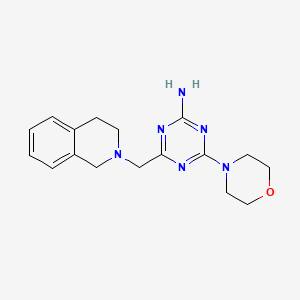
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a triazinylmethyl group. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- typically involves multicomponent reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These reactions are often carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies has also been explored, where the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles is achieved in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: Substitution reactions, particularly at the nitrogen atom, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of alkylating agents or acylating agents under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce more saturated tetrahydroisoquinoline compounds .
Aplicaciones Científicas De Investigación
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with a similar core structure but lacking the triazinylmethyl group.
N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional hydroxyl groups.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triazinylmethyl group enhances its potential for various applications, distinguishing it from other tetrahydroisoquinoline derivatives .
Propiedades
Número CAS |
30146-60-2 |
|---|---|
Fórmula molecular |
C17H22N6O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N6O/c18-16-19-15(20-17(21-16)23-7-9-24-10-8-23)12-22-6-5-13-3-1-2-4-14(13)11-22/h1-4H,5-12H2,(H2,18,19,20,21) |
Clave InChI |
IIAIKQFMKXFAFT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CC3=NC(=NC(=N3)N4CCOCC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)




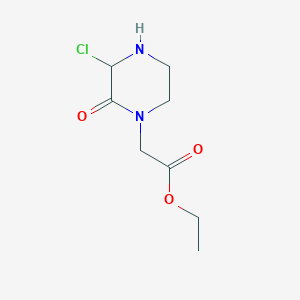
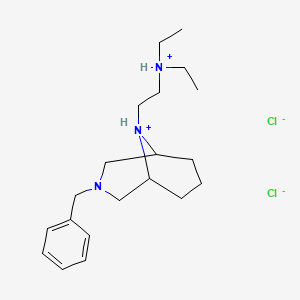

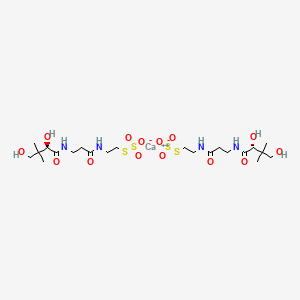
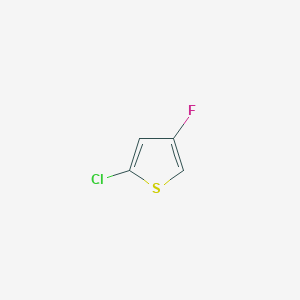
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
